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Cat. No.: B187127 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of 6-Bromopyrazolo[1,5-
a]pyrimidine-2-carboxylic acid

Introduction: The Prominence of the Pyrazolo[1,5-
a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system recognized in medicinal

chemistry as a "privileged scaffold."[1][2] Its rigid, planar structure and versatile synthetic

accessibility have made it a cornerstone in the development of a wide array of therapeutic

agents.[2] Derivatives of this scaffold have demonstrated significant pharmacological activities,

including anticancer, anxiolytic, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The

hypnotic drug Zaleplon and the anxiolytic Ocinaplon are prominent examples of

pharmaceuticals built upon this core.[3][4]

This guide focuses on a specific, functionalized derivative: 6-Bromopyrazolo[1,5-
a]pyrimidine-2-carboxylic acid. The strategic placement of a bromine atom and a carboxylic

acid group on this privileged core creates a molecule of significant interest. These functional

groups serve as versatile synthetic handles, enabling chemists to generate extensive libraries

of novel compounds for drug discovery and material science applications.

This document provides a comprehensive analysis of the theoretical and computationally

predicted properties of this molecule, offering a foundational resource for researchers,
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medicinal chemists, and drug development professionals aiming to leverage its unique

chemical architecture.

Part 1: Core Molecular Identity and Physicochemical
Profile
Understanding the fundamental physicochemical properties of a compound is the first step in

assessing its potential as a drug candidate or advanced intermediate. These parameters,

predicted through computational algorithms, provide critical insights into a molecule's likely

behavior in biological systems, influencing everything from solubility and permeability to

metabolic stability.

The core identifiers for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are established

as follows:

IUPAC Name: 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid[5]

CAS Number: 300717-72-0[5]

Molecular Formula: C₇H₄BrN₃O₂[5]

SMILES: C1=C2N=CC(=CN2N=C1C(=O)O)Br[5][6]

InChI Key: WDICXYMIEJAABR-UHFFFAOYSA-N[5][6]

A summary of its key computed physicochemical properties is presented below.

Table 1: Computed Physicochemical Properties
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Property Value
Significance in Drug
Discovery

Molecular Weight 242.03 g/mol [5]

Affects diffusion and
transport across
membranes. Compliant
with Lipinski's Rule of Five
(<500 Da).

Monoisotopic Mass 240.94869 Da[5]
Essential for accurate mass

spectrometry analysis.

XLogP3 0.9[5]

A measure of lipophilicity. A

value around 1 suggests a

good balance between

aqueous solubility and lipid

membrane permeability.

Topological Polar Surface Area

(TPSA)
67.5 Å²[5]

Predicts drug transport

properties. A TPSA < 140 Å² is

generally associated with good

cell permeability.

Hydrogen Bond Donor Count 1[5]

The carboxylic acid -OH group.

Influences solubility and

receptor binding.

Hydrogen Bond Acceptor

Count
4[5]

The three nitrogen atoms and

the carbonyl oxygen. Key for

molecular interactions and

solubility.

| Rotatable Bond Count | 1[5] | The C-C bond between the ring and the carboxylic acid. Low

rotational freedom contributes to conformational rigidity, which can improve binding affinity. |

These properties collectively suggest that 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic
acid possesses a drug-like profile, making it an excellent starting point for further chemical

exploration.
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Part 2: Computational Workflow and Predicted
Analytical Data
Computational chemistry provides powerful tools for predicting molecular properties before a

compound is ever synthesized, saving significant time and resources. Techniques like Density

Functional Theory (DFT) are routinely used to calculate electronic properties, which govern a

molecule's reactivity and spectroscopic behavior.[7]

Workflow for Theoretical Property Prediction
The process of generating theoretical data typically follows a structured workflow. First, the 2D

structure of the molecule is drawn and converted into a 3D model. This model then undergoes

energy minimization to find its most stable conformation. Finally, various computational

methods (e.g., DFT, TD-DFT) are applied to calculate properties like electronic structure,

spectroscopic data, and reactivity indices.[7][8]
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Input

Computational Process

Predicted Properties

1. Molecular Structure
(SMILES/InChI)

2. 3D Conformation
& Energy Minimization

Geometry Optimization

3. Quantum Chemical Calculation
(e.g., DFT B3LYP/6-311+G**)

Optimized Geometry

Physicochemical
(LogP, TPSA)

Calculations

Electronic
(HOMO/LUMO)

Calculations

Spectroscopic
(NMR, IR, MS)

Calculations

Pharmacokinetic
(ADME/Tox)

Calculations
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Workflow for computational property prediction.

Predicted Spectroscopic and Analytical Data
Based on its structure, the following spectroscopic signatures can be theoretically predicted:

Table 2: Predicted Analytical Signatures
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Technique Predicted Observations

Mass Spectrometry (MS)

Monoisotopic Mass: 240.94869 Da.
[5]Common Adducts: Expected ions would
include [M+H]⁺ (m/z 241.956), [M-H]⁻ (m/z
239.941), and [M+Na]⁺ (m/z 263.938).[6]
The characteristic isotopic pattern of
bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio)
would result in a distinctive M/M+2 signal
pair.

¹H NMR Spectroscopy

Aromatic Protons: Three distinct signals are

expected in the aromatic region (typically δ 7.0-

9.0 ppm) corresponding to the protons at the

C3, C5, and C7 positions of the fused ring

system. Carboxylic Acid Proton: A broad singlet,

typically downfield (>10 ppm), corresponding to

the acidic proton of the COOH group.

¹³C NMR Spectroscopy

Seven distinct carbon signals are expected. The

signal for the carboxylic carbon (C=O) would be

the most downfield, while the other six signals

would correspond to the carbons of the

pyrazolo[1,5-a]pyrimidine ring.

| Infrared (IR) Spectroscopy | O-H Stretch: A broad absorption band around 2500-3300 cm⁻¹

characteristic of the carboxylic acid hydroxyl group. C=O Stretch: A strong, sharp absorption

band around 1700-1725 cm⁻¹ for the carbonyl group. C=N and C=C Stretches: Multiple bands

in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring vibrations. |

Part 3: Synthetic Utility and Potential for
Derivatization
The true value of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its potential as

a versatile building block. The synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-

established, typically involving the cyclocondensation of 3-aminopyrazoles with various 1,3-
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biselectrophilic compounds.[1][2] The bromine and carboxylic acid functionalities of the title

compound open up numerous avenues for post-synthesis modification.

The 6-Bromo Position: The C-Br bond is a prime site for transition metal-catalyzed cross-

coupling reactions. This allows for the introduction of a wide variety of substituents (aryl,

heteroaryl, alkyl, etc.) via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig

amination. This is a powerful strategy for fine-tuning the steric and electronic properties of

the molecule to optimize binding to a biological target.[2]

The 2-Carboxylic Acid Position: The carboxylic acid is readily converted into other functional

groups. It can be transformed into esters, amides, or acid chlorides. Amide coupling, in

particular, is a cornerstone of medicinal chemistry, allowing for the exploration of vast

chemical space by introducing diverse amine-containing fragments.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

COOH Br

Amide
(R-CONH-R')

Amide Coupling
(R'-NH₂)

Ester
(R-COOR')

Esterification
(R'-OH)

Aryl/Heteroaryl
Substituent

Suzuki Coupling
(R'-B(OH)₂)

Amine
Substituent

Buchwald-Hartwig
(R'-NH₂)

Click to download full resolution via product page

Potential synthetic derivatization pathways.

Part 4: Predicted Pharmacokinetics and Safety
Profile
In modern drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism,

and Excretion) and toxicity is crucial for identifying promising candidates and flagging potential

liabilities early.[9][10] While specific experimental data for this compound is not available,

predictions can be made based on its structure and data from similar pyrazolopyrimidine

derivatives.

Table 3: Predicted ADME and Safety Profile
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Parameter Prediction/Information Rationale/Source

Gastrointestinal (GI)

Absorption
High

The molecule's
compliance with Lipinski's
rules (low MW, balanced
LogP, low H-bond
donor/acceptor counts)
suggests good passive
absorption. Similar
pyrazolopyrimidines show
high predicted GI
absorption.[10]

Blood-Brain Barrier (BBB)

Permeation
Unlikely

The polar carboxylic acid

group and a TPSA of 67.5 Å²

generally hinder passive

diffusion across the BBB.

Metabolism Potential for CYP Inhibition

Fused heterocyclic systems

can interact with cytochrome

P450 (CYP) enzymes. The

potential for inhibition of major

isoforms (e.g., CYP1A2,

CYP2C9, CYP3A4) should be

evaluated experimentally.[10]

| Toxicity (GHS) | Warning:- H302: Harmful if swallowed- H315: Causes skin irritation- H319:

Causes serious eye irritation- H335: May cause respiratory irritation | These hazard statements

are based on data from suppliers and public databases, reflecting the expected profile for a

reactive organic acid with a halogen.[5][11] |

Conclusion
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a molecule with significant

theoretical potential. Its physicochemical properties are well within the accepted ranges for

drug-like molecules. Computationally, its structure is amenable to detailed analysis, allowing for

the prediction of its spectroscopic and electronic characteristics. Most importantly, the presence

of two distinct and synthetically versatile functional handles—the 6-bromo group and the 2-
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carboxylic acid—positions this compound as an exceptionally valuable building block for the

construction of novel, complex molecules. For researchers in drug discovery and materials

science, this molecule represents a strategic starting point for developing new chemical entities

with tailored properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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